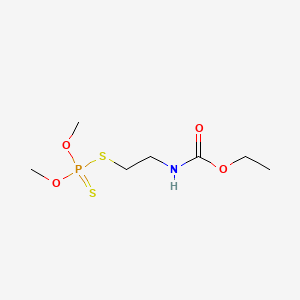
ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate: is a chemical compound with the molecular formula C₇H₁₆NO₄PS₂. It is known for its unique structure, which includes a carbamate group, a phosphinothioyl group, and an ethyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate typically involves the reaction of ethyl carbamate with a phosphinothioylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions: Ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce phosphines.
科学的研究の応用
Ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
作用機序
The mechanism of action of ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The phosphinothioyl group may also interact with metal ions or other cofactors, affecting the compound’s overall activity.
類似化合物との比較
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group, offering different chemical properties.
Isopropyl carbamate: Features an isopropyl group, which affects its reactivity and applications.
Uniqueness: Ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate is unique due to its combination of a carbamate group and a phosphinothioyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
特性
CAS番号 |
5840-95-9 |
|---|---|
分子式 |
C7H16NO4PS2 |
分子量 |
273.3 g/mol |
IUPAC名 |
ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate |
InChI |
InChI=1S/C7H16NO4PS2/c1-4-12-7(9)8-5-6-15-13(14,10-2)11-3/h4-6H2,1-3H3,(H,8,9) |
InChIキー |
DVJRPESMHBHCED-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCCSP(=S)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
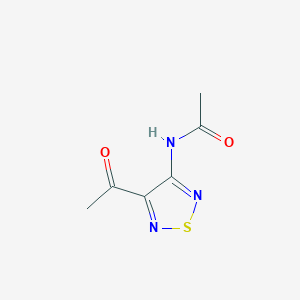
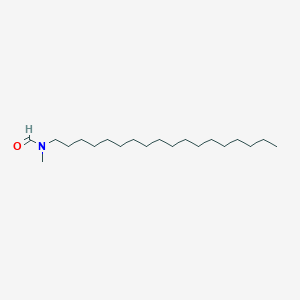
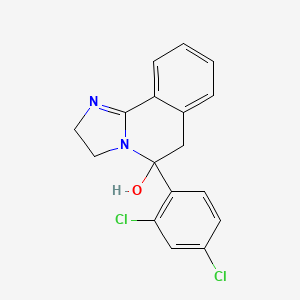


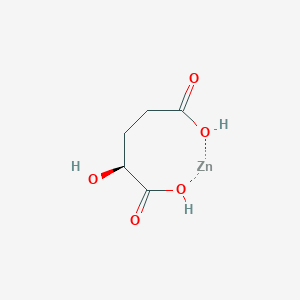

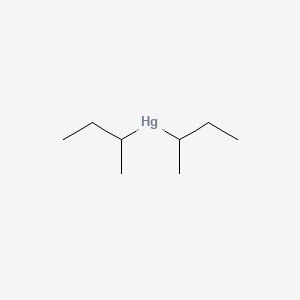

![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
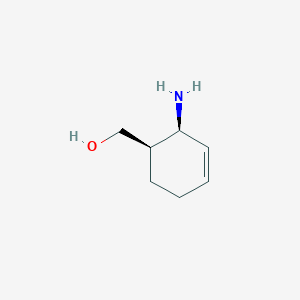
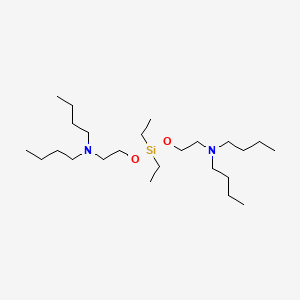
![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
